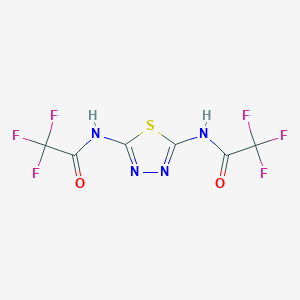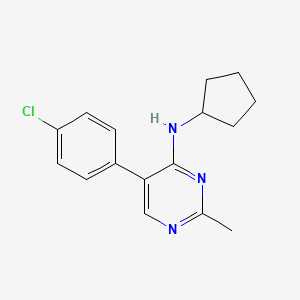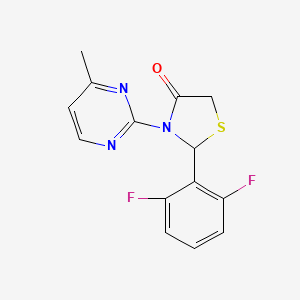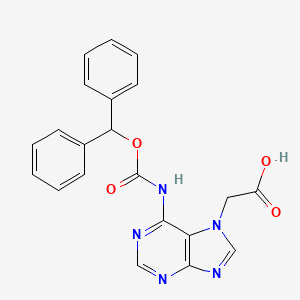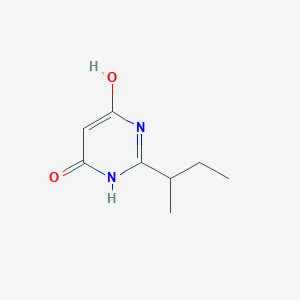
(4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate) is a chemical compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound also contains two methylene bis(methylcarbamate) groups attached to the pyridazine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate) can be achieved through several synthetic routes. One common method involves the reaction of 4-oxo-1,4-dihydropyridazine-3,6-dicarboxylic acid with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of intermediate methylene bis(methylcarbamate) groups, which are then attached to the pyridazine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
化学反応の分析
Types of Reactions
(4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methylene bis(methylcarbamate) groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in the formation of various substituted pyridazine derivatives.
科学的研究の応用
(4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Oxo-1,4-dihydropyridine-3-carboxylates: These compounds share a similar pyridazine ring structure but differ in the substituents attached to the ring.
4-Oxo-1,4-dihydropyridine-3-carboxamides: Similar to the carboxylates, these compounds have amide groups instead of carbamate groups.
Uniqueness
The uniqueness of (4-Oxo-1,4-dihydropyridazine-3,6-diyl)bis(methylene) bis(methylcarbamate) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
特性
CAS番号 |
65653-97-6 |
|---|---|
分子式 |
C10H14N4O5 |
分子量 |
270.24 g/mol |
IUPAC名 |
[3-(methylcarbamoyloxymethyl)-4-oxo-1H-pyridazin-6-yl]methyl N-methylcarbamate |
InChI |
InChI=1S/C10H14N4O5/c1-11-9(16)18-4-6-3-8(15)7(14-13-6)5-19-10(17)12-2/h3H,4-5H2,1-2H3,(H,11,16)(H,12,17)(H,13,15) |
InChIキー |
UOEIQLRDYGXALQ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OCC1=CC(=O)C(=NN1)COC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


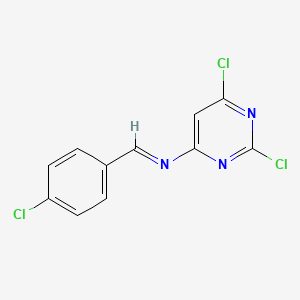

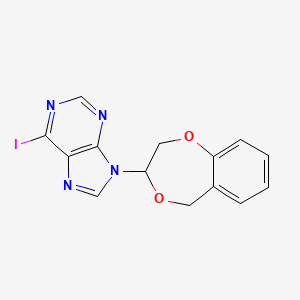


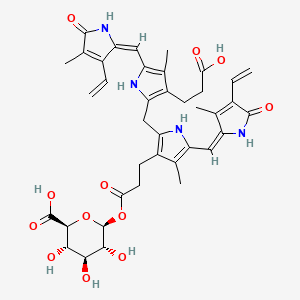
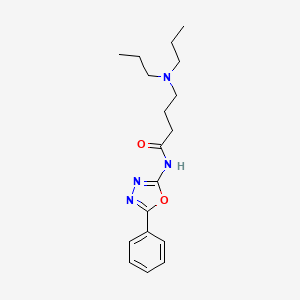

![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)
